N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxy, nitro, and phenyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction mixture is stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to the formation of quinoline N-oxides.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on cannabinoid receptors (CB1 and CB2) to produce antinociceptive effects, as seen in some analogs . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenyl isocyanate: Shares the methoxy and nitro substituents but differs in the core structure and functional groups.
N-(4-methoxy-2-nitrophenyl)acetamide: Similar in having the methoxy and nitro groups but lacks the quinoline core.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-30-16-11-12-20(22(13-16)26(28)29)25-23(27)18-14-21(15-7-3-2-4-8-15)24-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWXWWAMKLRXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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